molecular formula C15H18N4OS B4176380 N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4176380
M. Wt: 302.4 g/mol
InChI Key: PIJOAAVAYWMCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress markers. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its diverse biological activities, which make it a promising candidate for various applications. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One of the areas that require further investigation is the mechanism of action, which is not fully understood. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, there is a need for more studies to evaluate the safety and efficacy of N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea in different applications.

Scientific Research Applications

N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agricultural chemistry. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been reported to have potential as a pesticide and herbicide.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c21-15(16-10-12-7-4-8-20-12)17-14-9-13(18-19-14)11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2,(H3,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOAAVAYWMCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=NNC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-phenyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 3
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Reactant of Route 6
N-(3-phenyl-1H-pyrazol-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.